molecular formula C15H19NO3 B8771290 Methyl 4-(2-cyclopentylacetamido)benzoate

Methyl 4-(2-cyclopentylacetamido)benzoate

Cat. No. B8771290
M. Wt: 261.32 g/mol
InChI Key: ZVKAISRHECRDSX-UHFFFAOYSA-N
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Patent
US09193723B2

Procedure details

A solution of methyl 4-aminobenzoate (0.25 g, 1.654 mmol) in tetrahydrofuran (8.27 ml) was treated with diisopropylethylamine (0.433 ml, 2.481 mmol) and 2-cyclopentylacetyl chloride (0.279 g, 1.902 mmol) and the reaction mixture was stirred at ambient temperature for 2 hours. Concentration and normal phase chromatography provided the title compound.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.433 mL
Type
reactant
Reaction Step One
Quantity
0.279 g
Type
reactant
Reaction Step One
Quantity
8.27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C(N(C(C)C)CC)(C)C.[CH:21]1([CH2:26][C:27](Cl)=[O:28])[CH2:25][CH2:24][CH2:23][CH2:22]1>O1CCCC1>[CH:21]1([CH2:26][C:27]([NH:1][C:2]2[CH:3]=[CH:4][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:10][CH:11]=2)=[O:28])[CH2:25][CH2:24][CH2:23][CH2:22]1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0.433 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
0.279 g
Type
reactant
Smiles
C1(CCCC1)CC(=O)Cl
Name
Quantity
8.27 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at ambient temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration and normal phase chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CCCC1)CC(=O)NC1=CC=C(C(=O)OC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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